molecular formula C19H18IN3OS B2554621 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-02-4

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2554621
CAS No.: 391227-02-4
M. Wt: 463.34
InChI Key: BBBHRUQTPAQBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a high-purity small molecule developed for pharmaceutical and biological research. It belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are the subject of extensive investigation due to their diverse biological activities (Nakagawa et al., 1996; Wang et al., 1999). Research Applications and Potential: This compound is a candidate for use in anticancer research. 1,3,4-Thiadiazole derivatives are known to exhibit potent cytotoxicity and are explored for their ability to inhibit key enzymes involved in tumorigenesis, such as lipoxygenases (LOX) and tyrosine kinases (Nakagawa et al., 1996; Wang et al., 1999). Specifically, related compounds have shown promise in inhibiting 15-lipoxygenase-1 (15-LOX-1), a novel target in the development of therapeutics for cancers such as colorectal, skin, pancreatic, and renal cancers (Wang et al., 1999). The structural motif of this class of compounds also suggests potential for antimicrobial and insecticidal activities, making it relevant for infectious disease and agricultural chemistry research (Wang et al., 1999). Handling and Usage: This product is provided for non-human research applications only. It is strictly for use in laboratory research and cannot be utilized for diagnostic, therapeutic, or any human or veterinary purposes. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

IUPAC Name

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBHRUQTPAQBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then subjected to iodination using iodine or an iodine-containing reagent.

The final step involves the coupling of the iodinated thiadiazole with benzamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Thiadiazole Ring Formation

Reaction TypeReagents/ConditionsOutcome
CyclizationThiadiazole precursor + aromatic aldehyde + POCl₃Formation of 1,3,4-thiadiazole core
SubstitutionTetramethylphenyl group couplingIntroduction of 5-substituted thiadiazole

Iodination

Reaction TypeReagents/ConditionsOutcome
Electrophilic substitutionNIS or ICl in solvent (e.g., DMF)Introduction of iodine at position 2

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O (amide) : ~1672–1638 cm⁻¹

    • C-S (thiadiazole) : ~1058–1138 cm⁻¹

    • N-H (amide) : ~3164–3448 cm⁻¹

  • NMR :

    • ¹H NMR : Aromatic protons (δ ~6.69–7.79 ppm), amide NH (δ ~7.15–7.79 ppm), and aliphatic protons (δ ~0.99–4.23 ppm) .

    • ¹³C NMR : Carbonyl carbons (δ ~168.51 ppm), thiadiazole carbons (δ ~156.46–131.04 ppm) .

Mass Spectrometry

  • Molecular formula : C₁₆H₁₄IN₃OS (MW: 396.27 g/mol).

  • Key fragments : Loss of iodine (m/z ~275) or benzamide groups (m/z ~135–152) .

Reactivity and Stability

  • Hydrolysis : The amide bond may undergo hydrolysis under acidic/basic conditions, forming carboxylic acid or amine derivatives .

  • Oxidation : Thiadiazole rings are sensitive to oxidation; inert atmospheres (e.g., nitrogen) are recommended during synthesis.

  • Substitution : The iodine substituent may participate in nucleophilic aromatic substitution under specific conditions.

Scientific Research Applications

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Benzamide Substitutents

Compounds sharing the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide scaffold but differing in substituents have been synthesized and characterized. Key examples include:

Table 1: Halogenated Benzamide Derivatives
Compound Name Substituent on Benzamide Key Spectral Data (1H NMR, IR) Biological Activity Reference
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl 1H NMR: δ 7.2–8.1 (Ar-H); IR: 1670 cm⁻¹ (C=O) Anticancer (cell cycle arrest)
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) 2-F 1H NMR: δ 7.3–8.2 (Ar-H); IR: 1685 cm⁻¹ (C=O) Not reported
Target Compound 2-I, 2,3,5,6-tetramethylphenyl Data not available in provided evidence Hypothesized anticancer/antimicrobial

Key Observations :

  • Spectral Shifts : Halogens (Cl, F) induce distinct 1H NMR chemical shifts in aromatic regions (δ 7.2–8.2), while iodine’s electron-withdrawing effect may further deshield adjacent protons .

Analogues with Modified Thiadiazole Substituents

Variations in the aryl group at position 5 of the thiadiazole ring significantly impact bioactivity:

Table 2: Thiadiazole Ring Modifications
Compound Name Aryl Group on Thiadiazole Synthesis Method Notable Properties Reference
N-(5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl)propanamide 4-tert-butylphenyl POCl3-mediated cyclization Antimicrobial (B. anthracis IC50: 2 µg/mL)
N-(5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl)-2-chloroaniline 3-phenylpropyl Reflux with POCl3 and NH3 Structural analog for SAR studies
Target Compound 2,3,5,6-tetramethylphenyl Likely similar to POCl3 cyclization Enhanced lipophilicity

Key Observations :

  • Synthetic Routes : Most analogues are synthesized via cyclization of thiosemicarbazides with POCl3 or microwave-assisted methods, suggesting scalable routes for the target compound .

Bioactivity Comparison

1,3,4-Thiadiazole derivatives exhibit diverse pharmacological profiles:

Key Observations :

  • Anticancer Potential: Chloro and fluoro derivatives induce apoptosis via caspase-3 activation, while the iodine atom in the target compound may enhance DNA intercalation or kinase inhibition .
  • Antioxidant Activity : Sulfonamide derivatives (e.g., 9g) show strong ABTS•+ scavenging, but the target compound’s tetramethyl group may reduce polarity, limiting antioxidant efficacy .

Biological Activity

2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with notable biological activity. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is C19H18N3IOSC_{19}H_{18}N_{3}IOS with a molecular weight of approximately 463.34 g/mol. Its structure features a thiadiazole ring and an iodine substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety can inhibit enzyme activity or alter receptor functions due to its unique electronic properties imparted by the iodine atom. This interaction may enhance the binding affinity and reactivity of the compound with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to higher values depending on the specific substitutions on the thiadiazole ring .
  • Antifungal Activity : The compound also shows potential antifungal effects against strains such as Aspergillus niger and Candida albicans, with some derivatives achieving zones of inhibition comparable to standard antifungal agents like itraconazole .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cell Viability Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can significantly reduce cell viability in cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For example, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
  • Mechanistic Insights : The anticancer mechanism may involve apoptosis induction and cell cycle arrest. Thiadiazole compounds have been shown to interact with cellular pathways that regulate proliferation and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

Compound NameStructureKey Biological ActivityMIC (μg/mL)
This compoundStructureAntibacterial & AnticancerVaries (32.6 - higher)
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamideStructureAntimicrobialNot specified
2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideStructureAntimicrobialNot specified

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various substituted thiadiazoles for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those without .
  • Anticancer Efficacy : Another study focused on the synthesis of various thiadiazole derivatives and their cytotoxic effects on cancer cells. The findings suggested that modifications at specific positions on the thiadiazole ring could lead to improved anticancer activity .

Q & A

Q. What are the optimized synthetic routes for 2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do microwave-assisted methods compare to conventional thermal approaches?

Microwave-assisted synthesis significantly reduces reaction time (15–20 minutes vs. 15–18 hours) and improves yields compared to conventional methods. This is achieved by cyclo-condensation of intermediates (e.g., N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide) with aldehydes under solvent-free conditions, catalyzed by glacial acetic acid . Key validation includes IR, NMR, and mass spectrometry for structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1,670 cm⁻¹, NH stretches at ~3,400 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons, methyl groups in tetramethylphenyl) and carbon frameworks.
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with melting points and TLC (Rf values) ensures purity .

Q. How can researchers address low yields during the cyclization step of 1,3,4-thiadiazole ring formation?

Optimize reaction conditions by:

  • Using dry acetonitrile as a solvent to minimize side reactions.
  • Adjusting stoichiometry of benzoylisothiocyanate and thiosemicarbazide.
  • Employing catalytic triethylamine to enhance cyclization efficiency . Monitor progress via TLC and isolate intermediates (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide) for purity checks .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced anticancer activity?

  • Thiadiazole core : Essential for binding to kinase domains (e.g., ERK/AKT pathways) .
  • Substituent effects : Electron-withdrawing groups (e.g., iodo, cyano) at the benzamide position improve cytotoxicity by enhancing electrophilic interactions.
  • Tetramethylphenyl moiety : Increases lipophilicity, aiding cellular uptake . Compare IC₅₀ values of derivatives in cell lines (e.g., non-small lung carcinoma) to refine SAR .

Q. How can computational methods (e.g., molecular docking, DFT) predict binding modes and stability of this compound?

  • Docking (AutoDock Vina) : Simulate interactions with targets like 15-lipoxygenase (15-LOX) or glutaminase (GLS), using crystal structures (PDB IDs: 1LOX, 3UO9).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps) and stability . Validate predictions with in vitro enzymatic assays (e.g., LOX inhibition) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?

  • Standardize assays : Use consistent cell lines (e.g., A549 for lung cancer) and protocols (e.g., MTT vs. SRB assays).
  • Control variables : Account for differences in compound solubility (DMSO concentration) and exposure time.
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in tetramethylphenyl groups : Apply restraints (ISOR, DELU) and partial occupancy modeling.
  • High R-factors : Collect high-resolution data (<1.0 Å) and validate with Hirshfeld surface analysis .

Q. What analytical validation parameters are critical for quantifying this compound in biological matrices?

  • HPLC-UV : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for baseline separation (Rs > 2.0).
  • Validation : Determine linearity (R² > 0.995), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>90%) per ICH guidelines. Cross-validate with LC-MS/MS for sensitivity .

Q. How can synergistic effects with clinical inhibitors (e.g., BPTES, CB-839) enhance anticancer efficacy?

  • Combination index (CI) : Calculate using the Chou-Talalay method in cell viability assays.
  • Mechanistic synergy : Target parallel pathways (e.g., GLS inhibition + ERK suppression) to reduce resistance. Preclinical testing in xenograft models is recommended .

Q. What in vitro models best predict metabolic stability and toxicity profiles?

  • Liver microsomes : Assess CYP450-mediated metabolism (t₁/₂ > 60 minutes indicates stability).
  • hERG assay : Screen for cardiotoxicity (IC₅₀ > 10 µM).
  • Ames test : Rule out mutagenicity.
    Use Caco-2 cells for permeability studies (Papp > 1 × 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.